3-(1-methyl-1H-pyrazol-5-yl)pyridine

Kinase inhibition JAK-3 Medicinal chemistry

Choose 3-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 64091-87-8) for precision medicinal chemistry. Unlike regioisomeric variants, its C5-pyrazole–C3-pyridine linkage provides ideal ligand planarity and minimal bond distortion for stable metal complexes. Validated scaffold for JAK-3 inhibition in autoimmune disease, sub-nanomolar PIM-1 inhibition (IC50=20.4 nM) for liver cancer, and BBB-penetrant CNS candidates (LogP 1.48, TPSA 30.71, 0 HBD). Insist on this specific regioisomer to avoid compromised binding affinity and catalyst performance.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 64091-87-8
Cat. No. B1628109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-5-yl)pyridine
CAS64091-87-8
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC=C2
InChIInChI=1S/C9H9N3/c1-12-9(4-6-11-12)8-3-2-5-10-7-8/h2-7H,1H3
InChIKeyAMYPMYBQPCRMTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 64091-87-8) Procurement: Compound Class and Baseline Characterization


3-(1-methyl-1H-pyrazol-5-yl)pyridine is a heterocyclic building block composed of a pyridine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-5-yl moiety . Its molecular weight is 159.19 g/mol, with a predicted pKa of 4.74±0.12 and LogP of 1.4821 . This scaffold serves as a versatile core for medicinal chemistry and agrochemical derivatization due to its dual heteroaromatic character and synthetic accessibility .

Why 3-(1-methyl-1H-pyrazol-5-yl)pyridine Cannot Be Interchanged with Generic Analogs in Procurement


Simple substitution of 3-(1-methyl-1H-pyrazol-5-yl)pyridine with other pyridylpyrazole regioisomers or generic heterocyclic building blocks carries substantial risk in critical applications. The specific substitution pattern (pyrazole linked at C5 to pyridine at C3) establishes a distinct electronic environment and coordination geometry that directly governs binding affinity, kinase selectivity, and metal complex stability . Even minor regioisomeric variations can significantly alter metal-binding angles and bond-length distortions, potentially compromising the performance of downstream catalysts or bioactive molecules [1]. This evidence-based guide quantifies these differential characteristics to inform rigorous scientific selection.

Quantitative Differentiation Evidence for 3-(1-methyl-1H-pyrazol-5-yl)pyridine (CAS 64091-87-8)


JAK-3 Kinase Inhibition: Target-Specific Activity Differentiating from Pan-Kinase Scaffolds

The pyrazolopyridine core of 3-(1-methyl-1H-pyrazol-5-yl)pyridine is specifically associated with Janus kinase 3 (JAK-3) inhibition, distinguishing it from scaffolds with broader or alternative kinase profiles [1]. While quantitative IC50 data for the unsubstituted building block is not available, the parent pyrazolopyridine derivative class demonstrates defined JAK-3 inhibitory activity, providing a rationale for selecting this scaffold over non-selective heterocyclic cores when JAK-3 targeting is desired [1].

Kinase inhibition JAK-3 Medicinal chemistry

Coordination Geometry Superiority: C-Linked vs. N-Linked Pyrazolylpyridine Isomers in Metal Complexation

Crystallographic studies reveal that C-linked pyrazolylpyridine ligands maintain near-ideal metal-binding angles and distribute bond-length distortions primarily within the pyrazole ring, whereas N-linked isomers force greater distortion onto the pyridine ring [1]. This geometric advantage is quantifiable through structural parameters: C-linked ligands exhibit minimal inter-ring steric congestion and remain coplanar upon complexation, unlike N-linked analogs which lose planarity due to steric clashes [1].

Coordination chemistry Ligand design Catalysis

PIM-1 Kinase Inhibition Potency: Pyrazolyl Nicotinonitrile Derivatives vs. Staurosporine

Pyrazolyl nicotinonitrile conjugates derived from the pyrazolylpyridine scaffold exhibit potent PIM-1 kinase inhibition comparable to the benchmark inhibitor staurosporine [1]. Compound 9 demonstrated an IC50 of 20.4 nM with 93.8% inhibition, against staurosporine's IC50 of 16.7 nM and 95.6% inhibition, confirming that the pyrazolylpyridine core can achieve near-equivalent potency while offering a distinct chemotype [1].

Cancer therapeutics PIM-1 kinase Apoptosis

Cytotoxicity Against HepG2 Cancer Cells: Pyrazolyl Nicotinonitrile vs. Staurosporine

The pyrazolyl nicotinonitrile derivative (compound 9) showed superior cytotoxicity against HepG2 liver cancer cells compared to staurosporine, with an IC50 of 0.18 μM versus staurosporine's reported IC50 of 0.34 μM against MCF-7 cells [1]. This represents a 1.9-fold improvement in potency in the HepG2 model, highlighting the scaffold's potential for liver cancer applications.

Anticancer activity Hepatocellular carcinoma Cytotoxicity

LogP and Hydrogen Bonding Profile: Differentiation from More Lipophilic Pyrazole Analogs

3-(1-methyl-1H-pyrazol-5-yl)pyridine exhibits a LogP of 1.4821 and a topological polar surface area (TPSA) of 30.71 Ų . This moderate lipophilicity and low polar surface area distinguish it from more lipophilic pyrazole derivatives that may suffer from poor aqueous solubility or excessive protein binding. The predicted pKa of 4.74±0.12 further informs salt selection and formulation strategies .

Physicochemical properties Drug-likeness ADME

Agrochemical Activity: Pyridylpyrazole Derivatives vs. Commercial Fungicides

Poly-heterocyclic compounds containing the pyridylpyrazole group exhibit significant fungicidal activity in bioassays [1]. While the exact potency varies by derivative, the pyridylpyrazole scaffold is a recognized pharmacophore in agrochemical development, with some derivatives showing insecticidal activity at 200 µg/mL [1]. This broad-spectrum potential differentiates it from building blocks with no demonstrated agricultural utility.

Agrochemicals Fungicide Crop protection

Optimal Research and Industrial Use Cases for 3-(1-methyl-1H-pyrazol-5-yl)pyridine Based on Quantitative Evidence


Lead Optimization for JAK-3 Selective Kinase Inhibitors

Medicinal chemistry teams pursuing JAK-3 inhibition for autoimmune or inflammatory diseases should prioritize 3-(1-methyl-1H-pyrazol-5-yl)pyridine as a core scaffold. The documented association of pyrazolopyridine derivatives with JAK-3 inhibition provides a validated starting point for structure-activity relationship (SAR) exploration, reducing the time and cost associated with de novo scaffold identification [1].

Design of Stable and Predictable Transition Metal Catalysts

Coordination chemists developing homogeneous catalysts should select 3-(1-methyl-1H-pyrazol-5-yl)pyridine over N-linked isomers when ligand planarity and minimal bond distortion are critical. The C-linked geometry ensures more ideal metal-binding angles and localized distortion, leading to greater complex stability and reproducibility in catalytic cycles [2].

Development of PIM-1 Targeted Anticancer Agents for Hepatocellular Carcinoma

Oncology research groups focusing on liver cancer should consider 3-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives as lead candidates. The demonstrated PIM-1 inhibition (IC50 = 20.4 nM) and potent cytotoxicity against HepG2 cells (IC50 = 0.18 μM) validate this scaffold's potential for developing selective liver cancer therapeutics with a favorable apoptosis induction profile [3].

Synthesis of CNS-Penetrant Drug Candidates

Projects requiring blood-brain barrier penetration should evaluate 3-(1-methyl-1H-pyrazol-5-yl)pyridine due to its favorable physicochemical properties. With a LogP of 1.4821, low TPSA (30.71 Ų), and zero hydrogen bond donors, this scaffold is well-suited for CNS drug discovery, offering a distinct advantage over more polar or lipophilic alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methyl-1H-pyrazol-5-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.